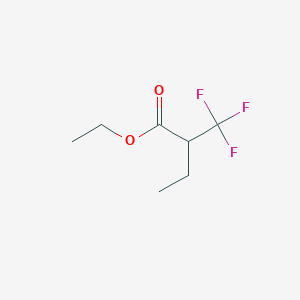
Ethyl 2-(trifluoromethyl)butanoate
Beschreibung
Ethyl 2-(trifluoromethyl)butanoate is an organofluorine compound featuring a trifluoromethyl (-CF₃) group at the β-position of the butanoate ester. Fluorinated esters are critical in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
90784-38-6 |
|---|---|
Molekularformel |
C7H11F3O2 |
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
ethyl 2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C7H11F3O2/c1-3-5(7(8,9)10)6(11)12-4-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
PZBFWLHXZOLQTQ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCC)C(F)(F)F |
Kanonische SMILES |
CCC(C(=O)OCC)C(F)(F)F |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(trifluoromethyl)-, ethyl ester typically involves the esterification of butanoic acid with ethyl alcohol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-(trifluoromethyl)-, ethyl ester can be achieved through a high-temperature gas-phase reaction. This method involves the reaction of butanoic acid with ethyl alcohol in the presence of a catalyst such as copper oxide (CuO) or uranium oxide (UO3). The reaction is conducted at elevated temperatures to facilitate the formation of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butanoic acid and ethyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is carried out using a strong acid like hydrochloric acid, while basic hydrolysis involves the use of a strong base such as sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by using nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butanoic acid and ethyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(trifluoromethyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of butanoic acid, 2-(trifluoromethyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The ester group can undergo hydrolysis, releasing butanoic acid and ethyl alcohol, which can further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Analogs from Evidence:
- 2-Fluoropropionyl Acetate Ethyl Ester : Synthesized via chlorination followed by fluorination with Et₃N·3HF (74.0% yield) .
- Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)Butanoate: Prepared via amination of a trifluoroethyl sulfonate intermediate (multi-step synthesis) .
- Ethyl 4,4,4-Trifluoro-2-Methyl-3-(Phenylimino)Butanoate: Likely synthesized via condensation or imine formation, given the phenylimino group .
Key Differences :
- Fluorination efficiency varies with substituent position. β-Trifluoromethyl esters (hypothetical target) may require harsher conditions than α-fluoro analogs due to steric hindrance.
- Multi-step syntheses (e.g., amination in ) typically yield lower overall efficiency compared to direct fluorination .
Structural and Functional Group Variations
Notable Trends:
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


